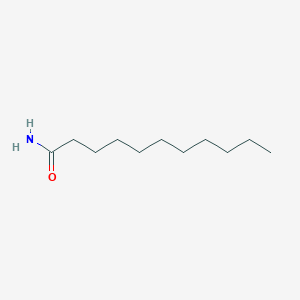
十一碳酰胺
描述
Undecanamide is an organic compound with the molecular formula C₁₁H₂₃NO. It is an amide derivative of undecanoic acid. This compound is characterized by its long carbon chain, which imparts hydrophobic properties, making it useful in various industrial and scientific applications.
科学研究应用
Undecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including as a component in the synthesis of bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals due to its hydrophobic nature.
作用机制
Target of Action
Undecanamide is a hydroxyl group-containing amide that binds to the receptor site of the hydroxyl group-containing enzyme . It primarily targets the prostaglandin synthase enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
Undecanamide interacts with its target by inhibiting the prostaglandin synthase enzyme . This inhibition results in a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, undecanamide has an inhibitory effect on growth factor activity, which may be due to its ability to decrease serum bile acids and reactive oxygen species (ROS) concentrations .
Pharmacokinetics
Undecanamide exhibits high gastrointestinal (GI) absorption, making it highly bioavailable . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can readily cross biological membranes .
Result of Action
The inhibition of the prostaglandin synthase enzyme by undecanamide leads to a decrease in the production of inflammatory mediators . This can result in reduced inflammation and pain. Additionally, the decrease in serum bile acids and ROS concentrations due to undecanamide’s inhibitory effect on growth factor activity could potentially lead to a reduction in cell proliferation and oxidative stress .
准备方法
Synthetic Routes and Reaction Conditions: Undecanamide can be synthesized through several methods:
Direct Amidation: This involves the reaction of undecanoic acid with ammonia or an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Acyl Chloride Method: Undecanoic acid is first converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with ammonia or an amine to form undecanamide. This method is often preferred due to its higher yield and efficiency.
Industrial Production Methods: In industrial settings, undecanamide is produced using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality.
化学反应分析
Undecanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, undecanamide can be hydrolyzed to yield undecanoic acid and ammonia or the corresponding amine.
Reduction: Using reducing agents like lithium aluminum hydride, undecanamide can be reduced to undecylamine.
Substitution Reactions: Undecanamide can participate in nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products:
Hydrolysis: Undecanoic acid and ammonia or amine.
Reduction: Undecylamine.
Substitution: Depending on the nucleophile, various substituted derivatives of undecanamide.
相似化合物的比较
- Decanamide
- Dodecanamide
- Hexanamide
- Octanamide
属性
IUPAC Name |
undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVMWDZRDMCIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292545 | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244-06-6 | |
| Record name | Undecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2244-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 83586 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002244066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Undecanamide derivatives, particularly those structurally similar to estradiol, have demonstrated interactions with 17β-hydroxysteroid dehydrogenases (17β-HSDs). Specifically, these compounds act as inhibitors of 17β-HSD type 2, the enzyme responsible for converting estrone to estradiol and androstenedione to testosterone [, , ]. This inhibition disrupts the production of estradiol, a key driver of estrogen-dependent cancers, leading to anti-estrogenic effects and inhibiting the proliferation of cancer cells [, , ]. For example, N-Butyl, N-methyl, 11-[3',17' β-(dihydroxy)-1',3',5'(10')-estratrien-16' α-yl]-9(R/S)-bromo undecanamide exhibited potent inhibition of 17β-HSD type 2 with an IC50 of 10.6 μM [].
ANone: The question asks specifically about "undecanamide", which is different from the "undecanamide derivatives" discussed in the provided research papers. Therefore, we can only provide information on the general structure of undecanamide, not the specific derivatives.
ANone: The provided research papers do not present evidence suggesting that undecanamide derivatives themselves act as catalysts. The focus remains on their biological activity as enzyme inhibitors and potential therapeutic agents.
A: While the provided research papers do not extensively discuss computational chemistry studies, one study employed docking simulations to investigate the binding mode of Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide] to the estrogen receptor []. This study revealed that Sah 58-035 fits well within the receptor's ligand-binding site, providing insights into its agonistic activity []. Further computational studies, including QSAR modeling, could be valuable in exploring the structure-activity relationships and optimizing the potency and selectivity of undecanamide derivatives.
A: Understanding the SAR of undecanamide derivatives is crucial for optimizing their therapeutic potential. Research indicates that modifications to the steroidal core and the 7α-side chain significantly influence the biological activity of these compounds [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Bis[[(2-hexyl-1-oxodecyl)oxy]methyl]-1,3-propanediyl bis(2-hexyldecanoate)](/img/structure/B1594404.png)
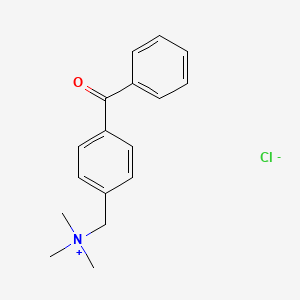
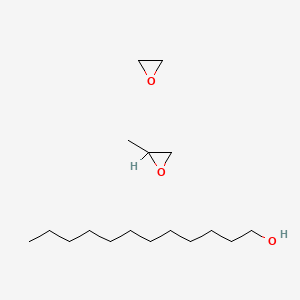

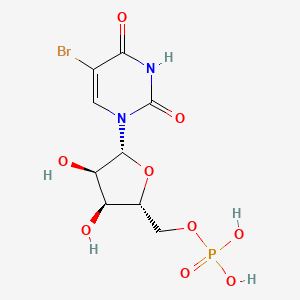
![13H-Dibenzo[a,i]carbazole](/img/structure/B1594412.png)
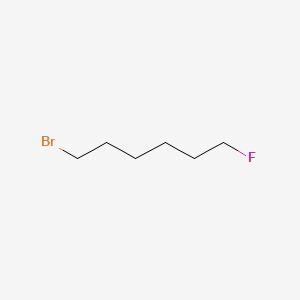
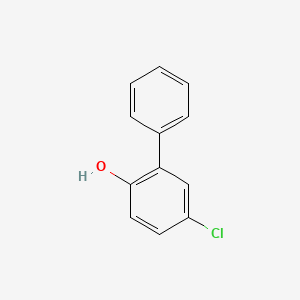
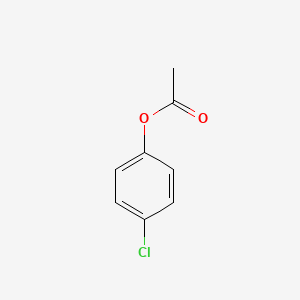
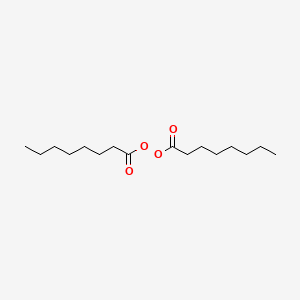
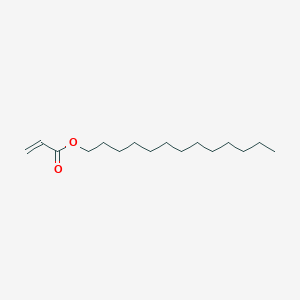
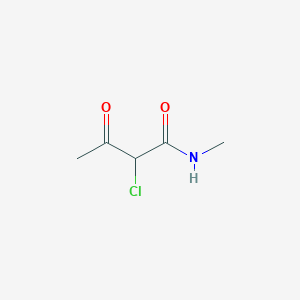
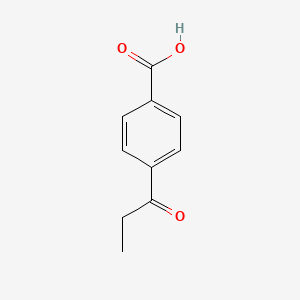
![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)
